

# In-depth Technical Guide: Structure and Bonding in Ru(H8-BINAP) Complexes

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Compound of Interest		
Compound Name:	(S)-Ru(OAc)2(H8-BINAP)	
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This technical guide provides a comprehensive overview of the structure and bonding in Ruthenium(II) complexes featuring the H8-BINAP ligand, with a particular focus on the well-characterized diacetate complex, Ru(OAc)<sub>2</sub>(H<sub>8</sub>-BINAP). These complexes are of significant interest due to their high efficiency and enantioselectivity in asymmetric hydrogenation reactions, a critical process in the synthesis of chiral pharmaceuticals and other fine chemicals.

## **Core Structural Features and Bonding**

The coordination geometry of Ru(II) in H<sub>8</sub>-BINAP complexes is typically octahedral. The ruthenium center is chelated by the bidentate H<sub>8</sub>-BINAP phosphine ligand and coordinated by two ancillary ligands, which are commonly acetate groups in the widely used catalyst, Ru(OAc)<sub>2</sub>(H<sub>8</sub>-BINAP).

The H<sub>8</sub>-BINAP ligand, a partially hydrogenated derivative of BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), plays a crucial role in establishing the chiral environment around the ruthenium atom. The C<sub>2</sub> axial chirality of the binaphthyl backbone, coupled with the steric bulk of the diphenylphosphino groups, creates a well-defined chiral pocket that dictates the stereochemical outcome of catalytic reactions.

**Key Bonding Parameters:** 



X-ray crystallographic studies of (S)-Ru(OAc)<sub>2</sub>(H<sub>8</sub>-BINAP) have provided valuable insights into its solid-state structure.[1] The key structural feature is the distorted octahedral coordination around the ruthenium atom.

Parameter	Value
Coordination Geometry	Octahedral
Ru-P Bond Length	2.28–2.31 Å[1]
Ligand	Description
H <sub>8</sub> -BINAP	Bidentate phosphine
Acetate (OAc)	Monodentate carboxylate

Note: A complete table of bond lengths and angles would require access to the full crystallographic information file (CIF) from the original publication, which is not publicly available in the immediate search results.

# **Spectroscopic Characterization**

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure and purity of Ru(H<sub>8</sub>-BINAP) complexes in solution.



Nucleus	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J)	Assignment
31 <b>p</b>	~52.1	Doublet	~28 Hz	Phosphorus atoms of the H <sub>8</sub> - BINAP ligand[1]
¹H	7.2–7.6	Multiplet	-	Aromatic protons (phenyl groups of H <sub>8</sub> -BINAP)[1]
<sup>1</sup> H	2.5–3.0	Multiplet	-	Methylene protons (octahydro- binaphthyl backbone)[1]

#### **Elemental Analysis:**

For C<sub>48</sub>H<sub>46</sub>O<sub>4</sub>P<sub>2</sub>Ru:

Calculated: C, 62.1%; H, 5.3%; P, 7.1%[1]

Found: C, 61.8%; H, 5.4%; P, 7.0%[1]

## **Experimental Protocols**

Detailed experimental protocols are essential for the synthesis and characterization of Ru(H<sub>8</sub>-BINAP) complexes. The following are generalized procedures based on common synthetic routes for related Ru-BINAP complexes.

## Synthesis of Ru(OAc)<sub>2</sub>(H<sub>8</sub>-BINAP)

A common method for the synthesis of  $Ru(OAc)_2(H_8\text{-BINAP})$  involves the reaction of a suitable ruthenium precursor with the  $H_8\text{-BINAP}$  ligand in the presence of an acetate source.

#### Materials:

• [Ru(p-cymene)Cl<sub>2</sub>]<sub>2</sub>



- (S)- or (R)-H<sub>8</sub>-BINAP
- Sodium Acetate (NaOAc)
- Toluene
- Ethanol

#### Procedure:

- A mixture of [Ru(p-cymene)Cl<sub>2</sub>]<sub>2</sub> and the corresponding enantiomer of H<sub>8</sub>-BINAP are dissolved in toluene under an inert atmosphere (e.g., argon or nitrogen).
- The solution is heated to reflux for a specified period, typically several hours, to form the intermediate complex [RuCl<sub>2</sub>(H<sub>8</sub>-BINAP)(p-cymene)].
- After cooling, the solvent is removed under reduced pressure.
- The resulting solid is then dissolved in a suitable solvent such as ethanol, and a solution of sodium acetate in ethanol is added.
- The reaction mixture is heated to reflux to facilitate the exchange of the chloride ligands for acetate ligands.
- Upon completion of the reaction, the mixture is cooled, and the product is isolated by filtration or crystallization.
- The solid product is washed with a suitable solvent (e.g., cold ethanol or diethyl ether) and dried under vacuum.

## **Characterization Methods**

Nuclear Magnetic Resonance (NMR) Spectroscopy:

• <sup>31</sup>P NMR: A sample of the complex is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>) in an NMR tube under an inert atmosphere. The <sup>31</sup>P{<sup>1</sup>H} NMR spectrum is acquired on a standard NMR spectrometer.



• ¹H NMR: The ¹H NMR spectrum is acquired from the same sample to confirm the presence of the aromatic and aliphatic protons of the ligands.

#### X-ray Crystallography:

- Single crystals of the Ru(H<sub>8</sub>-BINAP) complex suitable for X-ray diffraction are grown, typically by slow evaporation of a saturated solution or by vapor diffusion.
- A suitable crystal is mounted on a goniometer head.
- X-ray diffraction data is collected at a low temperature (e.g., 100 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).
- The collected data is processed, and the crystal structure is solved and refined using appropriate software packages.

## **Visualizations**

# Coordination Environment of Ru(H<sub>8</sub>-BINAP) Complexes```dot

// Center node Ru [label="Ru", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Ligand nodes P1 [label="P", fillcolor="#FBBC05", fontcolor="#202124"]; P2 [label="P", fillcolor="#FBBC05", fontcolor="#202124"]; O1 [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF"]; O2 [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF"]; O3 [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF"]; O4 [label="O", fillcolor="#EA4335", fontcolor="#EA4335", fontcolor="#FFFFFF"]; O4 [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF"]; O4 [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF"]; O4 [label="O", fillcolor="#EA4335", fontcolor="#FFFFF"]; O4 [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF"]; O4 [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF"]; O4 [label="O", fillcolor="#EA4335", fontcolor="#EA4335"]

// Ligand structure nodes H8BINAP [label="H8-BINAP Backbone", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Ac1 [label="Acetate 1", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Ac2 [label="Acetate 2", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Ru -> P1; Ru -> P2; Ru -> O1; Ru -> O3;

P1 -> H8BINAP [style=dashed]; P2 -> H8BINAP [style=dashed]; O1 -> Ac1 [style=dashed]; O2 -> Ac1 [style=dashed]; O3 -> Ac2 [style=dashed]; O4 -> Ac2 [style=dashed];



{rank=same; P1; P2; O1; O3;} }

Caption: Workflow for Ru(H8-BINAP) synthesis.

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## References

- 1. (S)-Ru(OAc)2(H8-BINAP) | 374067-51-3 | Benchchem [benchchem.com]
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